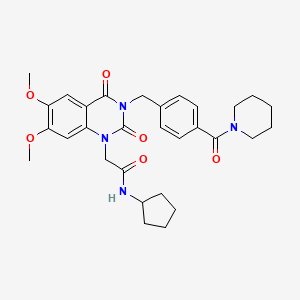

N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

This compound is a quinazolinone derivative featuring a 6,7-dimethoxy-substituted aromatic core, a 3-(4-(piperidine-1-carbonyl)benzyl) group, and an N-cyclopentyl acetamide side chain. Quinazolinones are heterocyclic scaffolds known for their diverse pharmacological activities, including anticonvulsant, anticancer, and enzyme inhibitory effects . The cyclopentyl acetamide substituent differentiates it from simpler arylacetamides, possibly reducing metabolic degradation .

Properties

IUPAC Name |

N-cyclopentyl-2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O6/c1-39-25-16-23-24(17-26(25)40-2)33(19-27(35)31-22-8-4-5-9-22)30(38)34(29(23)37)18-20-10-12-21(13-11-20)28(36)32-14-6-3-7-15-32/h10-13,16-17,22H,3-9,14-15,18-19H2,1-2H3,(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTPDBOYFASRBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3CCCC3)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide (CAS Number: 1242869-90-4) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 548.6 g/mol. The structure includes a quinazoline core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C30H36N4O6 |

| Molecular Weight | 548.6 g/mol |

| CAS Number | 1242869-90-4 |

Anticancer Activity

Recent studies have indicated that compounds with similar structures to N-cyclopentyl-2-(6,7-dimethoxy-2,4-dioxo...) exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that this compound may function as a potent inhibitor of cancer cell growth through mechanisms involving the modulation of signaling pathways associated with cell cycle regulation and apoptosis induction .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar quinazoline derivatives have demonstrated activity against a range of bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes necessary for microbial survival .

Enzyme Inhibition

N-cyclopentyl-2-(6,7-dimethoxy...) has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, has been observed in related compounds. This inhibition can lead to reduced blood sugar levels and may have implications in diabetes management .

Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that N-cyclopentyl-2-(6,7-dimethoxy...) exhibited IC50 values significantly lower than standard chemotherapeutic agents in vitro against lung and breast cancer cell lines. The study employed various assays to assess cytotoxicity and apoptosis induction .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, N-cyclopentyl derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed notable inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for further development in antimicrobial therapies .

The biological activities of N-cyclopentyl-2-(6,7-dimethoxy...) can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death.

- Enzyme Inhibition : Acts as a competitive inhibitor for enzymes such as DPP-IV.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

Target Compound vs. N-[(2,4-Dichlorophenyl)methyl] Derivatives ()

- Core: Both share a quinazolinone backbone.

- Substituents: The target compound has 6,7-dimethoxy groups, while derivatives feature halogenated (e.g., 2,4-diCl) or methyl/cyano benzyl groups. The piperidine-1-carbonyl benzyl group in the target compound contrasts with the simpler dichlorophenylmethyl substituents in .

Target Compound vs. HDAC8 Inhibitor ()

- Core: ’s compound has a quinazoline core (vs. quinazolinone), with a piperidin-4-ylamino group and a 1,4-diazepane substituent.

- Substituents : The target’s dimethoxy groups and piperidine-carbonyl benzyl may offer distinct electronic and steric effects compared to ’s diazepane and hydroxamic acid moieties.

Target Compound vs. Acetylpiperazine Derivative ()

- Core: Both are quinazolinones.

- Substituents : ’s compound has a 4-acetylpiperazine at position 6 and a 2-methyl group , whereas the target compound features 6,7-dimethoxy and 3-(piperidine-1-carbonyl)benzyl .

- Molecular Weight : The target compound (estimated MW ~550–600) is heavier than ’s (502.39), likely due to the cyclopentyl and benzyl groups .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Features

*LogP values are predicted based on substituent contributions.

Key Observations:

- Lipophilicity : The target compound’s higher LogP (due to cyclopentyl and benzyl groups) suggests better membrane permeability but may require formulation optimization for solubility.

- Target Specificity : The piperidine-1-carbonyl benzyl group could confer unique binding to GABAA receptors or other CNS targets compared to halogenated analogs .

- Metabolic Stability : The cyclopentyl group may resist oxidative metabolism better than aromatic chlorides, extending half-life .

Q & A

Q. Optimization Tips :

- Adjust stoichiometry (e.g., 1:1 molar ratio of acid and amine precursors) to minimize side products.

- Use low-temperature conditions (e.g., 273 K) to control exothermic reactions .

Basic: What analytical methods are critical for confirming structural integrity and purity?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; aromatic protons in dimethoxy regions at δ 3.8–4.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- Crystallography : X-ray diffraction resolves conformational details (e.g., dihedral angles between quinazolinone and benzyl groups) .

- HPLC : Purity >95% with UV detection at λ ~254 nm.

Advanced: How can researchers design a structure-activity relationship (SAR) study to identify pharmacophoric groups?

Answer:

- Variable Substituents : Systematically modify:

- Cyclopentyl Group : Replace with other aliphatic rings (e.g., cyclohexyl) to assess steric effects.

- Piperidine-carbonyl Benzyl : Test alternative linkers (e.g., sulfonyl, methylene) for target affinity .

- Biological Assays :

- In Vitro : Screen against GABAA receptors (IC50 in PTZ-induced seizure models) .

- In Vivo : Evaluate anticonvulsant activity in mice (dose range: 10–100 mg/kg) .

- Data Analysis : Use regression models to correlate substituent properties (e.g., LogP, polar surface area) with activity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Variability :

- Cell Lines/Tissues : Differences in receptor isoform expression (e.g., GABAA α1 vs. α5 subunits) .

- Compound Stability : Check for degradation (e.g., via LC-MS) under assay conditions (pH, temperature).

- Controls : Include positive controls (e.g., diazepam for GABAA assays) and vehicle controls .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., % inhibition at 10 µM).

Methodological Challenge: How to address steric hindrance during benzylation of the quinazolinone core?

Answer:

- Spatial Considerations : The 4-(piperidine-1-carbonyl)benzyl group may cause steric clashes. Mitigate via:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility.

- Catalysis : Employ Pd-mediated cross-coupling for hindered arylations .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Advanced: What computational tools predict target interactions for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.